7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride, also known as 2-amino-7-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 189.65 g/mol. This compound is classified under triazoles and pyrazines and is notable for its potential applications in pharmacology and medicinal chemistry.
The synthesis of 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride can be achieved through several methods involving various reagents and conditions. One common approach includes the reaction of 2-bromo-N-[1-(1H-indol-3-ylmethyl)pentyl]thiazole-5-carboxamide with 2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine in the presence of palladium catalysts under controlled temperature conditions. The reaction typically requires heating at around 100°C for an extended period (up to 15 hours) in a solvent such as dioxane .
The structure of 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride can be represented by the following SMILES notation: CN1CC2=NC(N)=NN2CC1.[H]Cl
. The compound features a tetrahydro-triazole ring fused to a pyrazine moiety.
The compound participates in various chemical reactions typical for triazole derivatives. For example:
Reactions can be monitored using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) to ensure the desired products are obtained without significant impurities .
The mechanism of action for compounds like 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride typically involves interaction with specific biological targets such as enzymes or receptors. While detailed mechanisms are still under investigation for many triazole derivatives:
Data from pharmacological studies suggest potential applications in treating various conditions due to their ability to interact with multiple biological systems.
The physical properties of 7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine hydrochloride include:
Chemical properties include:
Relevant data from suppliers indicate that it should be stored in a cool and dry place away from light to maintain its integrity .
This compound has potential applications in:
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0